5alpha,8alpha-Epidioxysterol
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Overview
Description
5alpha,8alpha-epidioxysterol is a 3beta-sterol that consists of 24-methylcholest-6-en-3beta-ol with a peroxy group between positions 5 and 8 and a methylene group between positions 22 and 23. An antineoplastic agent isolated from Sinularia sp. It has a role as a metabolite and an antineoplastic agent. It is an organic peroxide, a member of cyclopropanes and a 3beta-sterol.
Scientific Research Applications
Antiproliferative Activity
5alpha,8alpha-Epidioxysterols have shown significant potential in antiproliferative activities. For instance, compounds isolated from the gorgonian Eunicella cavolini and the ascidian Trididemnum inarmatum, which include 5alpha,8alpha-epidioxysterols, exhibited notable antiproliferative effects against human breast cancer cells (MCF-7) (Ioannou et al., 2009). Additionally, a study on a Formosan sponge, Axinyssa sp., identified a new 5alpha,8alpha-epidioxysterol with significant cytotoxicity against K562 and Molt 4 cancer cell lines (Tzu-rong Su et al., 2013).
Antifungal Activity
Research has also highlighted the antifungal properties of 5alpha,8alpha-epidioxysterols. An example is the isolation of such sterols from Ganoderma annulare, which inhibited the growth of fungi like Microsporum cannis and Trichophyton mentagrophytes (Smânia et al., 2003).
Cytotoxic Effects
5alpha,8alpha-Epidioxysterols have been identified in various marine organisms, demonstrating cytotoxic effects towards different cancer cell lines. For instance, a study on a soft coral Sinularia species reported the isolation of a cytotoxic this compound (Sheu et al., 2000). Another study from the tunicate Cynthia savignyi showed that epidioxysterol possessed both antifungal and antibacterial activities, as well as cytotoxicity against Artemia salina larvae (Abourriche et al., 2000).
Immunomodulatory and Cell Differentiation Activities
5alpha,8alpha-Epidioxysterols are also being explored for their potential in immunomodulation and cell differentiation. A study on new alkylaminooxysterols reported the synthesis of compounds that induced cell differentiation at nanomolar concentrations, showing promise for the treatment of cancer or neurodegenerative diseases (de Medina et al., 2009). Another research on the South China Sea soft coral Sinularia sp. identified a new this compound with moderate immunosuppressive activities (Yang et al., 2019).
Properties
Molecular Formula |
C29H46O3 |
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Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1S,2R,5R,6R,9R,10R,13S,15S)-6,10-dimethyl-5-[(1R)-1-[(1R,2R)-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol |
InChI |
InChI=1S/C29H46O3/c1-17(2)18(3)21-15-22(21)19(4)23-7-8-24-26(23,5)11-10-25-27(6)12-9-20(30)16-28(27)13-14-29(24,25)32-31-28/h13-14,17-25,30H,7-12,15-16H2,1-6H3/t18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
InChI Key |
FYNMKNFAKCHMLL-PPXWZDJSSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C)[C@H]6C[C@@H]6[C@H](C)C(C)C |
Canonical SMILES |
CC(C)C(C)C1CC1C(C)C2CCC3C2(CCC4C35C=CC6(C4(CCC(C6)O)C)OO5)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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